molecular formula C19H18BrNO2 B3934400 8-[4-(2-bromophenoxy)butoxy]quinoline

8-[4-(2-bromophenoxy)butoxy]quinoline

Cat. No.: B3934400
M. Wt: 372.3 g/mol
InChI Key: BEYMABNWRIXPOR-UHFFFAOYSA-N
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Description

8-[4-(2-Bromophenoxy)butoxy]quinoline is a quinoline derivative featuring a 4-(2-bromophenoxy)butoxy substituent at the 8-position of the quinoline core. Quinoline derivatives are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of such compounds often involves palladium-catalyzed cross-coupling or functionalization reactions. For instance, highlights a protocol for synthesizing benzofuroquinolines from 4-(2-bromophenoxy)quinolines, suggesting analogous pathways for introducing bromophenoxybutoxy groups .

Properties

IUPAC Name

8-[4-(2-bromophenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c20-16-9-1-2-10-17(16)22-13-3-4-14-23-18-11-5-7-15-8-6-12-21-19(15)18/h1-2,5-12H,3-4,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYMABNWRIXPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-bromophenoxy)butoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 4-(2-bromophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-bromophenoxy)butoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 8-[4-(2-bromophenoxy)butoxy]quinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

4-Bromo-8-methoxyquinoline
  • Structure : Methoxy group at position 8, bromine at position 3.
  • Properties: The methoxy group is smaller and less electronegative than the bromophenoxybutoxy chain. Its crystal structure (triclinic space group P1) and solid-state interactions, dominated by dispersion forces, are detailed in .
  • Biological Relevance : Methoxy substituents are common in antimalarial agents (e.g., chloroquine analogs), though 8-methoxy groups may reduce activity compared to 7-chloro substitutions .
8-(Tosylamino)quinoline (8-TQ)
  • Structure: Tosylamino group (-NHTs) at position 8.
  • Activity: Demonstrates anti-inflammatory effects by suppressing signaling cascades, as noted in . The tosylamino group’s hydrogen-bonding capacity contrasts with the bromophenoxybutoxy group’s lipophilic nature .
6-[4-(4-Pyrimidinylpiperazinyl)butoxy]quinoline
  • Structure : A piperazinyl-pyrimidine substituent at position 8.
  • Application: Exhibits antipsychotic activity (). The bulky, nitrogen-rich substituent may enhance dopamine receptor interactions compared to the bromophenoxybutoxy group .

Impact of Substituent Length and Flexibility

8-[(3-Chlorobenzyl)oxy]quinoline Derivatives
  • Structure: Chlorobenzyloxy group at position 8 (e.g., 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorobenzyl)oxy]quinoline).
  • Comparison: The shorter benzyloxy chain lacks the butoxy linker, reducing flexibility and possibly limiting target engagement compared to the longer chain in 8-[4-(2-bromophenoxy)butoxy]quinoline .
Triazole-Bridged Quinoline Derivatives
  • Structure: Triazole ring connected via methylene at position 8 (e.g., 2-(4-((quinolin-8-yloxy)methyl)-1H-triazol-1-yl)acetyl chloride).
  • Synthesis: Prepared via click chemistry ().

Fluorinated and Halogenated Analogues

4-(Difluoromethyl)-8-(trifluoromethoxy)quinoline
  • Structure : Trifluoromethoxy and difluoromethyl groups at positions 8 and 4.
  • Properties: Fluorine atoms enhance metabolic stability and electronegativity. Such compounds are explored in crop protection (), whereas bromine in this compound may favor hydrophobic interactions .
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline
  • Structure : Combines bromine, phenyl, and trifluoromethoxy groups.
  • Safety: Highlighted in Safety Data Sheets (), emphasizing the need for careful handling of halogenated quinolines .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituent at Position 8 Molecular Weight (g/mol) Key Properties/Bioactivity Reference
This compound 4-(2-Bromophenoxy)butoxy ~413.3* Flexible linker; potential anti-inflammatory
4-Bromo-8-methoxyquinoline Methoxy 238.06 Crystallizes in P1; dispersion forces dominate
8-TQ (8-Tosylaminoquinoline) Tosylamino ~316.3* Anti-inflammatory signaling inhibition
6-[4-(4-Pyrimidinylpiperazinyl)butoxy]quinoline Piperazinyl-pyrimidine ~464.5* Dopamine receptor modulation
8-[(3-Chlorobenzyl)oxy]quinoline 3-Chlorobenzyloxy ~324.8* Rigid substituent; antimicrobial

*Calculated based on molecular formulas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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